

# 2-Amino-6-bromopyridine performance in pharmaceutical intermediates

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## Compound Focus: 2-Amino-6-bromopyridine

CAS No.: 19798-81-3

Cat. No.: S665591

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## Basic Properties of 2-Amino-6-bromopyridine

The table below summarizes the fundamental chemical and physical properties of **2-Amino-6-bromopyridine**, which are consistent across suppliers and research literature [1] [2] [3].

Property	Specification
CAS Number	19798-81-3 [1] [2] [3]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub> [1] [2] [3]
Molecular Weight	173.01 g/mol [1] [2] [3]
Purity	≥ 98% to >98.0% (HPLC/T) [1] [4]
Melting Point	87 °C to 91 °C [1] [4]
Appearance	Off-white to yellowish or light brown solid [1] [3]
Storage	0-8°C (recommended in a cool, dark place) [1] [4]

## Applications in Pharmaceutical Synthesis

**2-Amino-6-bromopyridine** is a versatile building block in medicinal chemistry. Its performance is demonstrated through its role in synthesizing various bioactive molecules, as outlined in the table below.

Application / Drug Class	Reported Biological Activity / Role	Key Experimental Data / Outcome
<b>Tubulin Assembly Inhibitors</b> [5]	Anticancer agent; inhibits microtubule polymerization.	Compound <b>4</b> (a pyrrole derivative synthesized using this intermediate) showed <b>IC<sub>50</sub> of 9.6 nM</b> against MCF-7 breast cancer cells and inhibited tubulin polymerization with <b>IC<sub>50</sub> of 0.19 μM</b> [5].
<b>PqsR Ligand</b> [3]	Potential anti-infective for <i>Pseudomonas aeruginosa</i> infections.	Binds to PqsR with a <b>K<sub>d</sub> of 6.8 μM</b> in an SPR assay, showing weak antagonistic activity [3].
<b>Kinase Inhibitors</b> [3]	Synthetic intermediate for JAK2 and MSK1 inhibitors.	Used as a key building block in the synthesis pathway [3].
<b>Anti-HIV Agents</b> [2] [6]	Intermediate for drugs with inhibitory effect on HIV.	Cited as being used in the synthesis of anti-HIV agents [2] [6].
<b>General Heterocyclic Synthesis</b> [7]	Building block for complex structures like 7-azaindoles and imidazopyridines.	Used in one-pot synthesis of 7-azaindoles [2] and in a high-yield (72%) synthesis of 5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde [7].

## Experimental Protocol Example

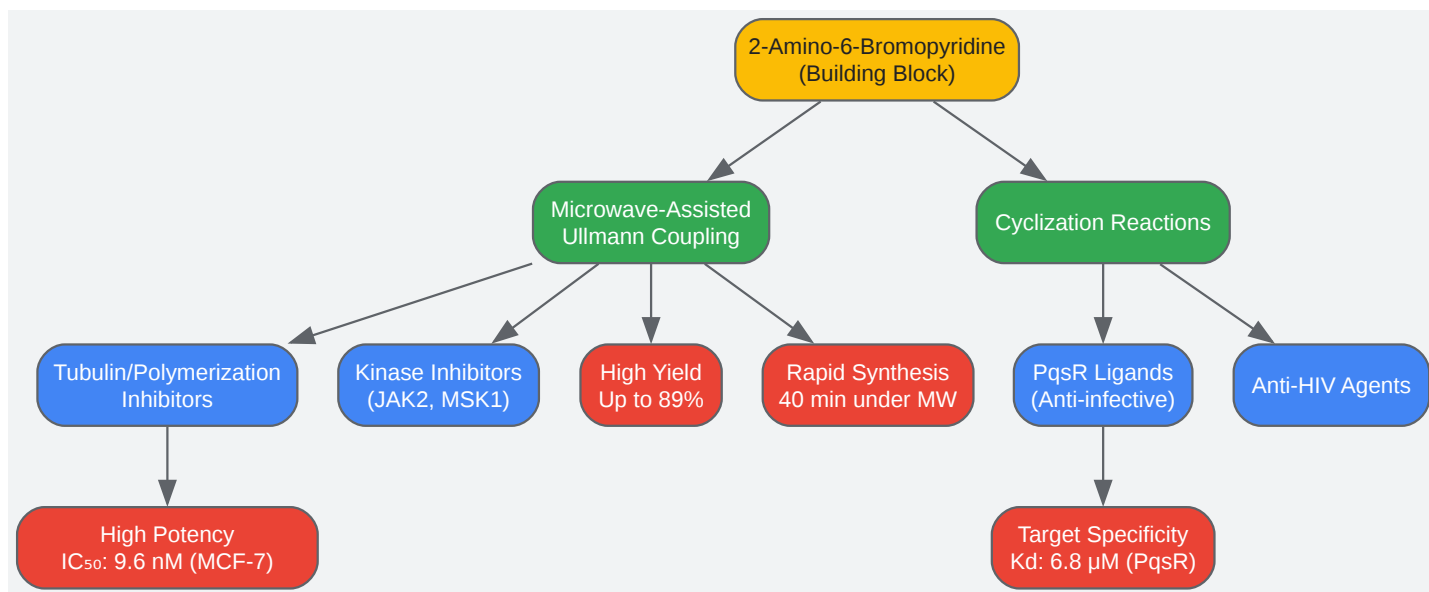
To illustrate its practical use, here is a summarized microwave-assisted synthetic protocol from the research for creating potent tubulin inhibitors [5]:

- **Reaction Type:** Copper(I)-catalyzed Ullmann-type coupling.
- **Role of 2-Amino-6-bromopyridine:** Serves as the amine-containing coupling partner.
- **Reagents & Conditions:**
  - **Reactants:** Pyrrole intermediate, 2-bromopyridine (or other halogenated heterocycles).
  - **Catalyst System:** Copper(I) catalyst with 1,10-phenanthroline as a ligand.

- **Base:** Cesium carbonate.
- **Solvent:** Anhydrous 1,4-dioxane.
- **Conditions:** Microwave irradiation (150 W, 180°C) for 40 minutes.
- **Reported Outcome:** This method significantly improved average yields to **60%** and dramatically reduced reaction times compared to conventional heating protocols [5].

## Synthesis and Performance Workflow

The following diagram illustrates the common synthetic pathways and high-performance applications of **2-Amino-6-bromopyridine**, highlighting its key advantages.



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Synthesis Pathways and Key Performance Advantages

## Performance Summary and Comparison

The search results affirm that **2-Amino-6-bromopyridine** is a high-value intermediate. Its key performance strengths lie in:

- **Versatility:** Serves as a core structure for synthesizing diverse therapeutic agents [3] [5].

- **Efficiency:** Enables high-yielding, rapid synthesis routes, particularly under modern conditions like microwave irradiation [5] [7].
- **Potency:** The final drug candidates derived from it demonstrate high biological activity at nanomolar concentrations [5].

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## References

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